2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a hydrazinyl group, an oxo group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of hydrazine derivatives with oxo-substituted acetamides. One common method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrazine hydrate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, hydroxyl derivatives, and other functionalized compounds depending on the specific reaction conditions .
Scientific Research Applications
2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-Hydrazinyl-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-Hydrazinyl-2-oxo-N-m-tolylacetamide
Uniqueness
2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific trifluoromethyl substitution, which can enhance its chemical stability and biological activity compared to other similar compounds. This substitution also influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8F3N3O2 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)5-3-1-2-4-6(5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17) |
InChI Key |
SVODBDSCTGGYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NN |
Origin of Product |
United States |
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